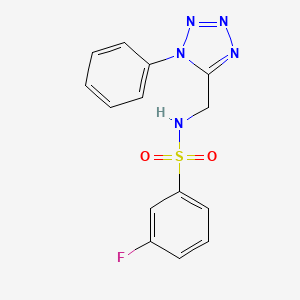

3-氟-N-((1-苯基-1H-四唑-5-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties . Another study reported the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, which quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide. This compound then reacted with sodium azide to give the corresponding [2+3]-cycloaddition product, 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide was found to react with sodium azide under harsh conditions (DMF, 150°C) to give the target [2+3]-cycloaddition product, 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide .科学研究应用

光动力疗法应用

- 单线态氧量子产率增强: 一项关于用含有席夫碱的新苯磺酰胺衍生物基团取代的锌酞菁的研究证明了它们作为光动力疗法中治疗癌症的 II 型光敏剂的潜力。这些化合物具有良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其适用于光动力疗法中的 II 型机制 (Pişkin, Canpolat, & Öztürk, 2020).

酶抑制研究

- 环氧合酶-2 抑制: 合成了一系列以取代的苯磺酰胺部分作为药效团的 1,5-二芳基吡唑,并评估了其环氧合酶 (COX-1/COX-2) 抑制活性。该研究重点研究了对 COX-2 抑制具有选择性和效力的化合物,表明它们作为开发可注射 COX-2 特异性抑制剂的新线索的潜力 (Pal et al., 2003).

材料科学和传感应用

- Hg2+ 的荧光 "关闭" 传感: 开发了一种新型无毒的吡唑啉衍生物,用于基于荧光检测的金属离子选择性。该化合物在 Hg2+ 离子存在下显着降低荧光强度,证明了其作为 Hg2+ 检测的选择性荧光 "关闭" 传感器的潜力。该应用对于环境监测和安全评估至关重要 (Bozkurt & Gul, 2018).

未来方向

The synthesized morpholine tetrazole hybrids offer a promising, friendly substitute and should be considered as a future goal for medicinal chemists working in the area of antibacterial research . Another study suggests that the tetrazole ring resists oxidation even when very strong oxidizing agents were employed because of its low HOMO energy .

作用机制

Target of Action

The primary target of the compound 3-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria, including Escherichia coli, that provides resistance to beta-lactam antibiotics .

Mode of Action

It is known that tetrazole derivatives can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound may interact with its target, Beta-lactamase, in a way that disrupts the enzyme’s function, potentially inhibiting the bacteria’s resistance to antibiotics.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s reactivity suggests that it could be sensitive to conditions such as pH and the presence of oxidizing agents . Additionally, factors such as temperature and the presence of other substances could potentially influence the compound’s stability and efficacy.

属性

IUPAC Name |

3-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c15-11-5-4-8-13(9-11)23(21,22)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOJBIZZOMRJDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)